7-Methyl-1-tosyl-1H-indole

SGLT2 inhibition Diabetes therapeutics Structure-activity relationship

7-Methyl-1-tosyl-1H-indole (CAS 123892-57-9) is an N-tosyl-protected indole derivative bearing a methyl substituent at the 7-position of the benzenoid ring. Its molecular formula is C₁₆H₁₅NO₂S, with a molecular weight of 285.36 g/mol and a predicted XLogP3-AA of 4.0, indicating substantial lipophilicity.

Molecular Formula C16H15NO2S
Molecular Weight 285.4 g/mol
CAS No. 123892-57-9
Cat. No. B11839647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-tosyl-1H-indole
CAS123892-57-9
Molecular FormulaC16H15NO2S
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC(=C32)C
InChIInChI=1S/C16H15NO2S/c1-12-6-8-15(9-7-12)20(18,19)17-11-10-14-5-3-4-13(2)16(14)17/h3-11H,1-2H3
InChIKeyNBJBSZXTULZDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1-tosyl-1H-indole (CAS 123892-57-9) – A Structurally Defined N-Protected Indole for Regioselective Derivatization


7-Methyl-1-tosyl-1H-indole (CAS 123892-57-9) is an N-tosyl-protected indole derivative bearing a methyl substituent at the 7-position of the benzenoid ring. Its molecular formula is C₁₆H₁₅NO₂S, with a molecular weight of 285.36 g/mol and a predicted XLogP3-AA of 4.0, indicating substantial lipophilicity [1]. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the indole nitrogen, enabling controlled reactivity and regioselective functionalization, while the 7-methyl substituent introduces steric and electronic modulation that differentiates this scaffold from the parent N-tosylindole . This compound is utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors where 7-position substitution has been shown to be essential for optimal inhibitory activity [2].

Why N-Protected 7-Methylindoles Cannot Be Interchanged: Synthetic and Biological Differentiation of 7-Methyl-1-tosyl-1H-indole


Indole derivatives bearing different N-protecting groups (tosyl, Boc, acetyl, mesyl) or positional methyl substitutions exhibit distinct reactivity profiles, cleavage conditions, and biological activities that preclude simple interchange [1]. The tosyl group imposes a unique electron-withdrawing effect that polarizes the indole π-system, shifting cathodic reduction potentials by over 0.5 V relative to simple sulfonamides and directing electrophilic substitution to specific positions [2]. In SGLT2 inhibitor development, SAR studies explicitly demonstrated that substituents at the indole 7-position are necessary for optimal inhibitory activity—a finding that directly ties the 7-methyl substitution of the target compound to pharmacological relevance that is absent in the unsubstituted N-tosylindole or 5-methyl analogs [3]. The quantified evidence below establishes where 7-Methyl-1-tosyl-1H-indole provides measurable differentiation from its closest analogs.

Quantitative Differentiation of 7-Methyl-1-tosyl-1H-indole Against Closest Analogs: A Procurement-Focused Evidence Summary


7-Position Methyl Substitution Is Indispensable for SGLT2 Inhibitory Activity vs. Unsubstituted N-Tosylindole

In a systematic SAR study of C-indolylxyloside-based SGLT2 inhibitors, substituents at the 7-position of the indole moiety were explicitly identified as necessary for optimal inhibitory activity against human SGLT2 [1]. While the most potent compound (1i) bearing a 7-methyl group achieved metabolic stability with low clearance in rats and significant blood glucose lowering in STZ-induced diabetic rats, the parent N-tosylindole scaffold lacking 7-substitution was not among the active leads, indicating that the 7-methyl group is a critical pharmacophoric element that cannot be omitted [1]. This positions 7-Methyl-1-tosyl-1H-indole as the architecturally required synthetic intermediate for this inhibitor class, unlike the unsubstituted N-tosylindole (CAS 31271-90-6) which would yield inactive or suboptimal products.

SGLT2 inhibition Diabetes therapeutics Structure-activity relationship

Enhanced Lipophilicity (LogP) vs. N-Tosylindole Predicts Altered Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 7-Methyl-1-tosyl-1H-indole is 4.0, while the unsubstituted N-tosylindole (CAS 31271-90-6) has an XLogP3-AA of approximately 3.4 [1][2]. The addition of a single methyl group at the 7-position increases predicted lipophilicity by roughly 0.6 log units, which corresponds to a ~4-fold increase in estimated partition coefficient and suggests enhanced passive membrane permeability [1][2]. Additionally, the polar surface area (PSA) of 7-Methyl-1-tosyl-1H-indole is 47.45 Ų, identical to that of N-tosylindole, indicating that the lipophilicity gain is not offset by increased polarity .

Lipophilicity Drug-likeness Physicochemical property prediction

Tosyl Protection Enables Orthogonal Cleavage Selectivity vs. N-Boc and N-Acetyl Indoles

The N-tosyl group in 7-Methyl-1-tosyl-1H-indole provides cleavage orthogonality that is distinct from other common N-protecting groups. Cyclic voltammetry studies demonstrate that N-sulfonylazolides such as tosylindole exhibit cathodic reduction potentials shifted by more than 0.5 V compared to simple sulfonamides, enabling selective reductive cleavage with Mg/MeOH while leaving N-Boc groups intact [1]. In contrast, N-Boc-indoles require acidic conditions (e.g., TFA or AlCl₃) for deprotection, and N-acetylindoles are cleaved under basic or strongly nucleophilic conditions—neither of which is compatible with the tosyl group's orthogonal lability profile [1][2]. The tosyl group in 7-Methyl-1-tosyl-1H-indole additionally serves as a safety-catch linker in solid-phase synthesis, a functionality not achievable with N-Boc or N-acetyl protected indoles [2].

Protecting group strategy Orthogonal synthesis Solid-phase chemistry

Commercially Available Purity (≥97%) with Batch-Specific QC Documentation Supports Reproducible Research

Multiple commercial suppliers provide 7-Methyl-1-tosyl-1H-indole (CAS 123892-57-9) at certified purity levels of 97% (Bidepharm) and ≥98% NLT (MolCore), with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, N-tosylindole (CAS 31271-90-6) is commonly listed at 95% purity by major suppliers . The availability of higher purity starting material with verified analytical data reduces the risk of irreproducible results due to unidentified impurities in downstream synthesis, which is particularly critical for medicinal chemistry programs requiring strict control over intermediate quality .

Chemical procurement Purity specification Quality control documentation

Highest-Value Application Scenarios for 7-Methyl-1-tosyl-1H-indole Based on Quantitative Differentiation Evidence


SGLT2 Inhibitor Lead Optimization and Preclinical Candidate Synthesis

Medicinal chemistry teams developing sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for type 2 diabetes should select 7-Methyl-1-tosyl-1H-indole as the core synthetic intermediate. SAR studies have demonstrated that 7-position substitution on the indole scaffold is necessary for SGLT2 inhibitory activity, and the most potent compound in the C-indolylxyloside series was derived from a 7-methyl-substituted N-tosylindole [1]. Using unsubstituted N-tosylindole would yield compounds lacking activity against this target, making 7-Methyl-1-tosyl-1H-indole the mandatory starting material for this pharmacophore class [1].

Multi-Step Orthogonal Synthesis Requiring Sequential N-Deprotection

For complex synthetic routes that require selective deprotection of different indole nitrogen protecting groups, 7-Methyl-1-tosyl-1H-indole offers the tosyl group's unique reductive cleavage profile (Mg/MeOH or electrolysis) that is orthogonal to both acid-labile N-Boc and base-labile N-acetyl groups [1]. This enables synthetic strategies where the tosyl group can be removed in the presence of these other protecting groups, reducing the need for additional protection/deprotection steps and improving overall synthetic efficiency [1]. The compound's application as a safety-catch linker in solid-phase synthesis further extends its utility in combinatorial chemistry and peptide mimetic construction [2].

Drug Candidate Design Requiring Enhanced Lipophilicity for Membrane Permeation

When a drug discovery program requires indole-based intermediates with elevated lipophilicity for improved passive membrane permeability, 7-Methyl-1-tosyl-1H-indole (XLogP3-AA = 4.0) provides a ~0.6 log unit advantage over the parent N-tosylindole (XLogP3-AA ≈ 3.4) without increasing polar surface area (PSA remains 47.45 Ų) [1][2]. This property profile is particularly relevant for CNS drug discovery or other programs where blood-brain barrier penetration is desired, as the higher LogP/PSA balance favors membrane transit [1][2].

Pharmaceutical Process Development Requiring High-Purity Starting Materials with Full QC Traceability

Process chemistry groups scaling up lead compounds for preclinical toxicology or Phase I GMP manufacture should procure 7-Methyl-1-tosyl-1H-indole from suppliers providing ≥97% purity with batch-specific NMR, HPLC, and GC QC documentation [1][2]. The documented higher purity compared to standard N-tosylindole (typically 95%) reduces the burden of pre-synthetic purification and provides the traceability required for regulatory filings, directly supporting pharmaceutical development workflows [1][3].

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